
3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide” appears to contain a benzodioxole ring which is a type of aromatic ether . It also has a bromine atom attached to it . The compound also contains a cyanoprop-2-enamide group, which includes a nitrile (cyano) group and an amide group.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzodioxole ring, followed by bromination to introduce the bromine atom . The cyanoprop-2-enamide group could potentially be introduced in a subsequent step, although the specifics would depend on the exact synthetic route chosen.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzodioxole ring, a bromine atom, and the cyanoprop-2-enamide group . The presence of these functional groups would likely confer specific physical and chemical properties to the compound.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups it contains. For example, the bromine atom could potentially be replaced in a substitution reaction . The nitrile and amide groups could also participate in various reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzodioxole ring could contribute to its aromaticity and stability . The bromine atom, being a heavy atom, could influence its density and boiling point .Applications De Recherche Scientifique
Synthetic Chemistry Applications
The study of enamides, including compounds similar to "3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide," focuses on their versatile roles in organic synthesis. Enamides serve as precursors for the synthesis of complex molecules through various chemical transformations. For instance, the regioselective ethoxybromination of enamides allows for the production of α-bromo hemiaminals, which can undergo a broad array of transformations, highlighting the utility of enamides in synthetic organic chemistry (Nocquet‐Thibault et al., 2013). Additionally, the ability to synthesize and functionalize enamides and their derivatives enables the creation of molecules with potential biological activity or materials science applications (Kikuchi et al., 2022).
Medicinal Chemistry Applications
In medicinal chemistry, compounds structurally related to "3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide" have been explored for their potential biological activities. For example, benzamide riboside, a compound with a benzamide moiety, exhibits anticancer activity through the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH) and induces apoptosis in human lung cancer cells via the intrinsic mitochondrial pathway (Khanna et al., 2004). This suggests that modifications of the benzamide structure, such as introducing a 3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide moiety, could lead to compounds with novel or enhanced biological activities.
Materials Science Applications
While direct references to materials science applications of "3-(7-bromo-2H-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide" were not found, related research indicates the potential for enamides and their derivatives in this field. For example, the development of novel ligands and catalysts for asymmetric synthesis leverages the unique properties of phosphine-based compounds, which could be influenced by the introduction of enamides or similar functional groups (Imamoto et al., 2012). Such advances in catalysis are crucial for the synthesis of chiral materials and pharmaceuticals.
Propriétés
IUPAC Name |
3-(7-bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-8-2-6(1-7(4-13)11(14)15)3-9-10(8)17-5-16-9/h1-3H,5H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMQTUWZJEJXYQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)C=C(C#N)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(7-Bromo-1,3-benzodioxol-5-yl)-2-cyanoprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


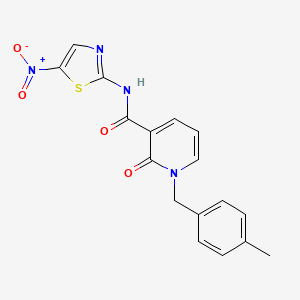
![3-(3-fluoro-4-methylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2895771.png)

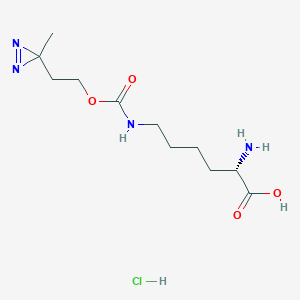
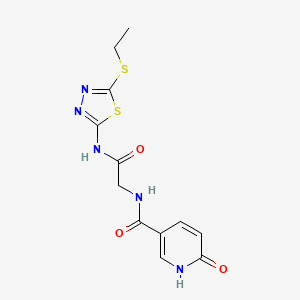
![4-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2895780.png)
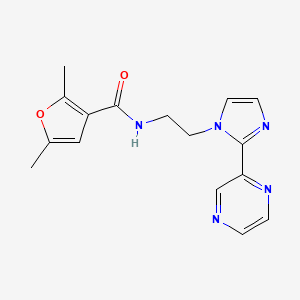
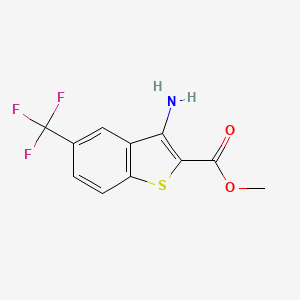
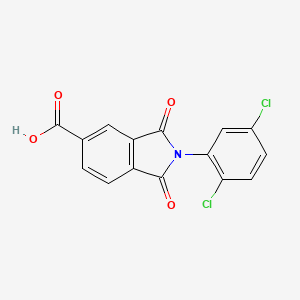
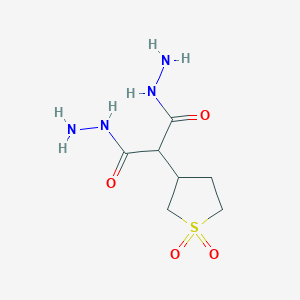
![2-[(2,4-dichlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B2895786.png)
![24,27-Dibenzyl-9,18-di(butan-2-yl)-12-(2-methylpropyl)-15-(2-methylsulfinylethyl)-21-propan-2-yl-1,7,10,13,16,19,22,25,28-nonazatricyclo[28.3.0.03,7]tritriacontane-2,8,11,14,17,20,23,26,29-nonone](/img/structure/B2895787.png)
